Cas no 1443345-14-9 (Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate)

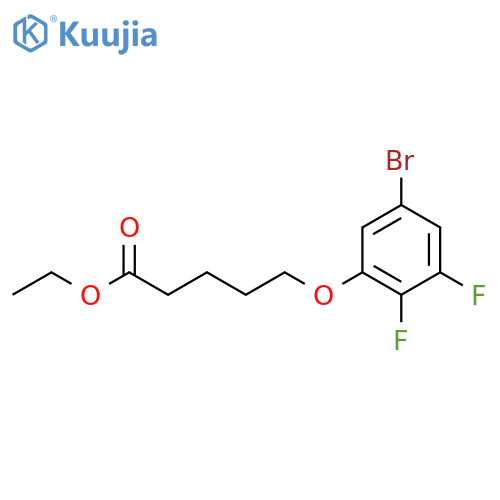

1443345-14-9 structure

商品名:Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate

CAS番号:1443345-14-9

MF:C13H15BrF2O3

メガワット:337.157210588455

MDL:MFCD18911484

CID:5180218

Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate

-

- MDL: MFCD18911484

- インチ: 1S/C13H15BrF2O3/c1-2-18-12(17)5-3-4-6-19-11-8-9(14)7-10(15)13(11)16/h7-8H,2-6H2,1H3

- InChIKey: BWNMMKRLVAVNJG-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)CCCCOC1=C(F)C(F)=CC(Br)=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 8

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 347.5±42.0 °C at 760 mmHg

- フラッシュポイント: 163.9±27.9 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 394163-1g |

Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate |

1443345-14-9 | 97.0% | 1g |

£513.00 | 2023-04-30 | |

| Fluorochem | 394163-25g |

Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate |

1443345-14-9 | 97.0% | 25g |

£3118.00 | 2023-04-30 | |

| Fluorochem | 394163-5g |

Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate |

1443345-14-9 | 97.0% | 5g |

£1276.00 | 2023-04-30 | |

| abcr | AB432875-1g |

Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate; . |

1443345-14-9 | 1g |

€1621.70 | 2024-04-19 | ||

| abcr | AB432875-1 g |

Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate |

1443345-14-9 | 1g |

€594.40 | 2023-03-12 | ||

| Ambeed | A310704-1g |

Ethyl 5-(5-bromo-2,3-difluorophenoxy)pentanoate |

1443345-14-9 | 97% | 1g |

$441.0 | 2024-04-23 | |

| abcr | AB432875-5g |

Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate |

1443345-14-9 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB432875-5 g |

Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate |

1443345-14-9 | 5g |

€1,373.40 | 2023-03-12 | ||

| Crysdot LLC | CD12142191-5g |

Ethyl 5-(5-bromo-2,3-difluorophenoxy)pentanoate |

1443345-14-9 | 97% | 5g |

$1177 | 2024-07-23 | |

| Crysdot LLC | CD12142191-1g |

Ethyl 5-(5-bromo-2,3-difluorophenoxy)pentanoate |

1443345-14-9 | 97% | 1g |

$437 | 2024-07-23 |

Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

5. Synthesis of core–shell ZSM-5@meso-SAPO-34 composite and its application in methanol to aromaticsZhong-Xiang Jiang,Yue Yu,Chong-Shuai Sun,Yu-Jia Wang RSC Adv., 2015,5, 55825-55831

1443345-14-9 (Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate) 関連製品

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443345-14-9)Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate

清らかである:99%

はかる:1g

価格 ($):397.0